Dichloromethylphenylsilane

Catalog No.
S1522141
CAS No.
149-74-6
M.F
C7H8Cl2Si
M. Wt
191.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloromethylphenylsilane

CAS Number

149-74-6

Product Name

Dichloromethylphenylsilane

IUPAC Name

dichloro-methyl-phenylsilane

Molecular Formula

C7H8Cl2Si

Molecular Weight

191.13 g/mol

InChI

InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

GNEPOXWQWFSSOU-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl

solubility

Soluble in benzene, ether, methanol

Synonyms

(Dichloromethylsilyl)benzene; Dichlorophenylmethylsilane; LS 1490; Methylphenyldichlorosilane; NSC 96621; Phenyldichloro(methyl)silane; TSL 8067

Canonical SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl

The exact mass of the compound Dichloro(methyl)phenylsilane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in benzene, ether, methanol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96621. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dichloromethylphenylsilane is a difunctional organosilane monomer primarily utilized as a critical precursor in the synthesis of advanced polymethylphenylsiloxanes and modified silicone resins. As a clear, moisture-sensitive liquid at room temperature, it provides two reactive chlorine centers for hydrolysis and polycondensation, alongside an asymmetric substitution of one methyl and one phenyl group on the silicon atom [1]. This specific structural asymmetry is highly valued in industrial procurement because it breaks the high crystallinity typical of pure diphenyl systems while imparting the enhanced thermal, optical, and radiation-resistant properties associated with aromatic rings. It serves as the foundational building block for high-performance silicone fluids, elastomers, and H-class electrical insulation resins where standard aliphatic silanes fall short [2].

Substituting Dichloromethylphenylsilane with cheaper, more common analogs like Dimethyldichlorosilane (DMDCS) or symmetrically aromatic Diphenyldichlorosilane (DPDCS) fundamentally compromises end-product viability. DMDCS yields standard polydimethylsiloxanes (PDMS), which suffer from a low refractive index (~1.40) and lower thermal degradation thresholds, making them unsuitable for high-brightness LED encapsulation or extreme-temperature coatings [1]. Conversely, attempting to maximize phenyl content by substituting with DPDCS introduces severe steric hindrance during polymerization and results in highly crystalline, rigid homopolymers with melting points exceeding 250°C, rendering them virtually insoluble and unprocessable under standard manufacturing conditions[2]. Dichloromethylphenylsilane is required to achieve the precise balance of processable liquid-phase polycondensation and the thermomechanical enhancements provided by the phenyl group.

Optical Performance: Refractive Index Enhancement for LED Encapsulation

In the formulation of optical-grade encapsulants, the choice of silane precursor directly dictates the refractive index (RI) of the cured resin. Polysiloxanes synthesized using Dichloromethylphenylsilane achieve a significantly higher refractive index compared to standard aliphatic baselines. While standard polydimethylsiloxane (PDMS) derived from Dimethyldichlorosilane exhibits a low RI of approximately 1.40, polymethylphenylsiloxanes reach RI values between 1.46 and 1.55 depending on the exact formulation ratios [1]. This measured increase minimizes the refractive index mismatch between the LED semiconductor chip and the encapsulant, improving light extraction efficiency.

Evidence DimensionRefractive Index (RI) of derived polysiloxane
Target Compound DataRI = 1.46 - 1.55 (Polymethylphenylsiloxane)
Comparator Or BaselineRI = 1.40 (PDMS from Dimethyldichlorosilane)
Quantified DifferenceUp to 10-15% increase in refractive index
ConditionsCured siloxane resin measured at 25°C

Procuring this specific monomer is essential for manufacturing high-brightness LED packaging materials where maximizing light extraction efficiency is a strict product requirement.

Thermal Behavior: Degradation Onset in High-Temperature Resins

The incorporation of the phenyl group via Dichloromethylphenylsilane significantly enhances the thermal stability of the resulting siloxane backbone. Thermogravimetric analysis demonstrates that methylphenyl-modified silicone resins maintain structural integrity at much higher temperatures than their dimethyl counterparts. While standard PDMS begins to show significant thermal degradation around 250°C to 300°C, resins synthesized with Dichloromethylphenylsilane exhibit degradation onset temperatures exceeding 335°C, with some highly crosslinked variants stable up to 400°C [1]. The π-π interactions and steric shielding provided by the phenyl rings protect the Si-O-Si backbone from early thermal cleavage.

Evidence DimensionThermal degradation onset temperature
Target Compound Data> 335°C (Methylphenyl silicone resin)
Comparator Or Baseline~ 250°C - 300°C (Standard Dimethyl silicone resin)
Quantified DifferenceApprox. 35°C to 85°C higher thermal degradation onset
ConditionsThermogravimetric analysis (TGA) in inert/air atmosphere

This thermal upgrade is mandatory for buyers formulating H-class electrical impregnation varnishes and industrial heat-resistant coatings.

Precursor Suitability: Steric Hindrance and Polymerization Processability

When attempting to integrate phenyl groups into siloxanes, the choice of monomer drastically impacts manufacturability. Diphenyldichlorosilane (DPDCS) introduces severe steric hindrance, making it difficult to achieve high molecular weights without specialized catalysts, and its homopolymer is highly crystalline with a melting transition (Tm) near 265°C, rendering it insoluble in common solvents at room temperature [1]. Dichloromethylphenylsilane, featuring an asymmetric methyl/phenyl substitution, undergoes standard aqueous hydrolysis and polycondensation smoothly at 40-60°C, yielding soluble, amorphous prepolymers that are easily handled and formulated [1].

Evidence DimensionPolymer processability and melting transition (Tm)
Target Compound DataAmorphous, soluble liquid prepolymers (Low/No Tm)
Comparator Or BaselineTm ~ 265°C, highly crystalline and insoluble (Diphenylsiloxane homopolymer)
Quantified DifferenceElimination of high-temperature crystallinity, enabling room-temperature solubility
ConditionsHydrolysis-polycondensation in standard solvent systems (e.g., toluene/water)

Allows manufacturers to produce high-phenyl-content silicones using standard reactor setups without the massive energy costs and solvent limitations associated with pure diphenyl monomers.

High Refractive Index LED Encapsulants

Directly leveraging its ability to increase the refractive index of siloxane networks to the 1.46-1.55 range, this monomer is a preferred precursor for formulating optical-grade encapsulants for high-power LEDs. It minimizes internal reflection losses at the chip-encapsulant interface, a performance metric standard dimethyl silanes cannot achieve [1].

H-Class Electrical Insulation Varnishes

Because methylphenyl silicone resins exhibit thermal degradation onset temperatures exceeding 335°C, this compound is heavily procured for the synthesis of H-class and C-class electrical impregnation varnishes used in high-temperature motors, transformers, and heavy-duty industrial electronics [2].

Extreme-Temperature Aerospace Elastomers

By disrupting the crystalline packing that plagues purely aromatic siloxanes, Dichloromethylphenylsilane allows for the creation of elastomers that retain their flexibility at sub-zero temperatures while resisting thermal degradation at high temperatures, making it a critical building block for aerospace seals and gaskets [2].

Physical Description

Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140°F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals.
Liquid

Color/Form

Colorless liquid

Boiling Point

401 °F at 760 mm Hg (EPA, 1998)
206.5 °C

Flash Point

83 °F SUSPECT (EPA, 1998)

Density

1.19 (EPA, 1998)
1.1866 g/cu cm at 20 °C

UNII

9JR2A9V0JI

GHS Hazard Statements

Aggregated GHS information provided by 85 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 85 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 84 of 85 companies with hazard statement code(s):;
H302 (46.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (11.9%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 96.26 °F (EPA, 1998)
0.49 mmHg
0.49 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

149-74-6

Wikipedia

Dichloromethylphenylsilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Reaction of methyltrichlorosilane and phenylmagnesium bromide in anhydrous diethyl ether; condensation of methyldichlorosilane and benzene with boron trichloride as catalyst.
From chlorobenzene Grignard reagent and methyltrichlorosilane or from benzene and methyldichlorosilane.
Grignard reaction: phenylmagnesium chloride and trichlormethylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Benzene, (dichloromethylsilyl)-: ACTIVE

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Methylphenyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from heat, water, and steam. Methylphenyldichlorosilane can give off corrosive hydrogen chloride gas on contact with water, steam, or moisture. Sources of ignition, such as smoking and open flames, are prohibited where methylphenyldichlorosilane is handled, used, or stored.
All containers, pipes, apparatus, installations, and structures used for the manufacture, storage, transport, or use of these substances must be of material resistant to corrosive substances or be protected by suitable coatings ... All containers or receptacles should be clearly labelled to indicate their contents and should bear the danger symbol for corrosives. /Corrosive substances/

Dates

Last modified: 08-15-2023

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